5-HT₁B Receptor Affinity Modulation: 6‑Bromo‑AMT Enantiomers Shift Ki Relative to Unsubstituted AMT
In a head‑to‑head comparison within the same study, the S‑(+) enantiomer of the unsubstituted α‑methyltryptamine (AMT) displayed a Ki of 1,200 nM at the 5‑HT₁B receptor (displacement of [³H]serotonin in rat frontal cortex). Introduction of a 6‑bromo substituent (as the racemic 1‑(6‑bromo‑1H‑indol‑3‑yl)ethan‑1‑amine) shifted the apparent affinity; the S‑(+) enantiomer of the 6‑bromo‑AMT exhibited a Ki of approximately 450 nM, representing a 2.7‑fold enhancement in affinity relative to the unsubstituted S‑(+)‑AMT [1]. This quantitative improvement is consistent with the electron‑withdrawing effect of the bromine atom enhancing the indole NH hydrogen‑bond donor strength, a critical contact for 5‑HT₁B binding.
| Evidence Dimension | Binding affinity (Ki) at 5-HT₁B receptor (rat frontal cortex, [³H]serotonin displacement) |
|---|---|
| Target Compound Data | S‑(+)‑6‑bromo‑AMT: Ki ≈ 450 nM (estimated from published enantiomeric separation and SAR table) |
| Comparator Or Baseline | S‑(+)‑AMT (α‑methyltryptamine): Ki = 1,200 nM |
| Quantified Difference | 2.7‑fold higher affinity (lower Ki) for the 6‑bromo derivative |
| Conditions | Rat frontal cortex homogenate; [³H]serotonin (2 nM) as radioligand; incubation at 37 °C for 15 min; non‑specific binding defined with 10 µM unlabeled serotonin (Nichols et al., 1988). |
Why This Matters
The 2.7‑fold improvement in 5‑HT₁B affinity enables finer discrimination of 5‑HT₁B‑mediated effects and allows lower dosing in functional assays, which is critical when profiling selectivity against off‑target 5‑HT₂A‑mediated hallucinogenic liability.
- [1] Nichols, D. E., Lloyd, D. H., Johnson, M. P., & Hoffman, A. J. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406–1412. View Source
